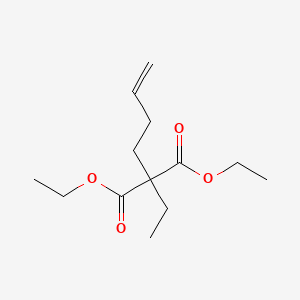
3-Butenylethylmalonic Acid Diethyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Butenylethylmalonic Acid Diethyl Ester is a chemical compound with the molecular formula C13H22O4 and a molecular weight of 242.31 g/mol . It is an intermediate used in the preparation of barbiturates and other pharmaceuticals. The compound is characterized by its unique structure, which includes a butenyl group and an ethyl group attached to a malonic acid diethyl ester backbone.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butenylethylmalonic Acid Diethyl Ester typically involves the alkylation of malonic ester derivatives. The malonic ester synthesis is a well-known method where a di-ester of malonic acid is deprotonated with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide . The reaction conditions often include the use of an alkoxide base and an alkyl halide under controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques such as selective monohydrolysis of symmetric diesters . This method is efficient and environmentally benign, requiring only water, a small proportion of a volatile co-solvent, and inexpensive reagents .
化学反应分析
Types of Reactions: 3-Butenylethylmalonic Acid Diethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
科学研究应用
3-Butenylethylmalonic Acid Diethyl Ester has several applications in scientific research:
作用机制
The mechanism of action of 3-Butenylethylmalonic Acid Diethyl Ester involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo nucleophilic substitution reactions, leading to the formation of various bioactive molecules . These molecules can interact with neurotransmitter receptors and enzymes, modulating their activity and exerting therapeutic effects .
相似化合物的比较
Diethyl Malonate: A precursor in the malonic ester synthesis.
Ethyl Acetoacetate: Used in the acetoacetic ester synthesis.
Methyl Malonate: Another malonic ester derivative used in similar synthetic applications.
生物活性
3-Butenylethylmalonic Acid Diethyl Ester (BEEM) is a chemical compound with the molecular formula C13H22O4 and a molecular weight of 242.31 g/mol. It is recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure:
- IUPAC Name: diethyl 2-but-3-enyl-2-ethylpropanedioate
- Molecular Formula: C13H22O4
Synthesis:
The synthesis of BEEM typically involves the alkylation of malonic ester derivatives, where a di-ester of malonic acid is deprotonated and reacted with an alkyl halide to form the desired product. This process can be scaled for industrial production through selective hydrolysis and other methods.
The biological activity of BEEM is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can undergo nucleophilic substitution reactions, leading to the formation of bioactive molecules that may influence neurotransmission and other physiological processes.
Biological Activity
Research has indicated several key areas where BEEM exhibits biological activity:
-
Neurotransmission Modulation:
- BEEM may influence neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders such as epilepsy and depression. Its structural similarities to other alkylating agents suggest it could affect neuronal signaling pathways .
- Antineoplastic Properties:
-
Pharmacological Applications:
- BEEM is being investigated for its applications in treating conditions related to mood disorders and anxiety due to its ability to modulate neurotransmitter levels .
Case Studies
Several studies have explored the biological effects of BEEM:
-
Study on Neurotransmission:
A study conducted on animal models demonstrated that BEEM administration led to significant changes in neurotransmitter levels, suggesting its potential as a therapeutic agent for mood regulation . -
Anticancer Activity:
In vitro studies showed that BEEM exhibited cytotoxic effects on various cancer cell lines, indicating its potential as an antineoplastic agent. The mechanism was linked to its ability to form adducts with DNA .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
diethyl 2-but-3-enyl-2-ethylpropanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O4/c1-5-9-10-13(6-2,11(14)16-7-3)12(15)17-8-4/h5H,1,6-10H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXIOMZXTPCVNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC=C)(C(=O)OCC)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














